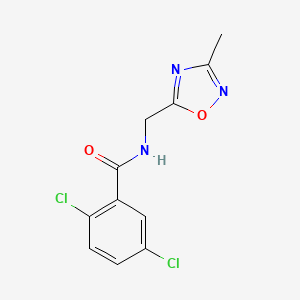

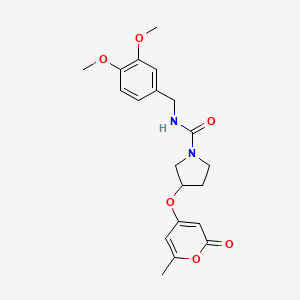

![molecular formula C19H24N2O5S B2970472 Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate CAS No. 896357-65-6](/img/structure/B2970472.png)

Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate” is a complex organic compound. It is related to a class of hexahydroisoquinolin derivatives . These compounds have been studied as potential inhibitors of EZH2, a histone lysine methyltransferase . EZH2 has been implicated as a key component in cancer aggressiveness, metastasis, and poor prognosis .

Synthesis Analysis

The synthesis of such compounds involves complex organic reactions. For instance, a related class of hexahydroisoquinolin derivatives was synthesized as potential EZH2 inhibitors . A structure–activity relationship study showed that the steric hindrance was important to the activity for EZH2 . A preliminary optimization study led to the discovery of several potent compounds with low nanomolar to sub-nanomolar potency for EZH2 .科学的研究の応用

Metabolic Fate and Esterase Activity

Research focusing on synthetic cannabinoid receptor agonists, such as Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB) and its derivatives, explores their metabolic fate, including phase I/II metabolites identification, isozyme mapping, and esterase activity. These studies are crucial for toxicological screening and predicting drug interactions, highlighting the compound's involvement in ester hydrolysis, hydroxylation, and the formation of glucuronides and sulfates. The identification of the in vitro metabolites and the isozyme activity of different monooxygenases and carboxylesterases offer insights into the enzymatic processes affecting these compounds and their potential implications for human health (Richter et al., 2021); (Richter et al., 2022).

Pharmacological Studies

Investigations into nonpeptide oxytocin receptor antagonists reveal the pharmacological potential of compounds with structural similarities to "Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate". These studies offer a foundation for developing selective tools for studying oxytocin receptors in human and nonhuman primate tissues, potentially advancing our understanding of oxytocin-related physiological and pathological processes (Lemaire et al., 2002).

Organic Synthesis and Chemical Reactions

Research in organic chemistry has led to the development of novel synthetic pathways involving piperidine and quinoline derivatives. Studies detail the synthesis of complex molecules through catalytic reactions, highlighting the versatility of these compounds in creating pharmacologically active agents. This includes the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives via one-pot three-component reactions, showcasing the compound's utility in synthesizing diverse molecular structures with potential therapeutic benefits (Alizadeh et al., 2014).

Anticoagulant Effects

Further research into the anticoagulant properties of similar compounds demonstrates their potential in medical applications, particularly in improving hemodialysis treatment outcomes. Studies comparing the effects of novel anticoagulants against traditional therapies like heparin indicate potential advancements in patient care and treatment efficacy (Matsuo et al., 1986).

作用機序

The mechanism of action of this compound is likely related to its inhibition of EZH2, a histone lysine methyltransferase . EZH2 has been implicated as a key component in cancer aggressiveness, metastasis, and poor prognosis . Inhibition of EZH2 could potentially decrease global H3K27me3 in certain lymphoma cells in a concentration- and time-dependent manner .

将来の方向性

特性

IUPAC Name |

methyl 1-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S/c1-26-19(23)13-6-9-20(10-7-13)27(24,25)16-11-14-3-2-8-21-17(22)5-4-15(12-16)18(14)21/h11-13H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHHLIOMKAXOQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

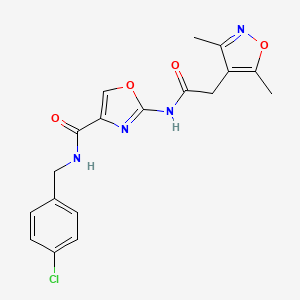

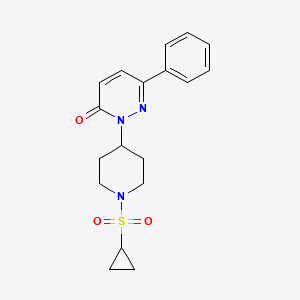

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2970390.png)

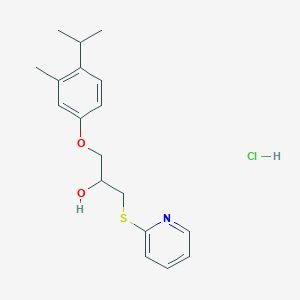

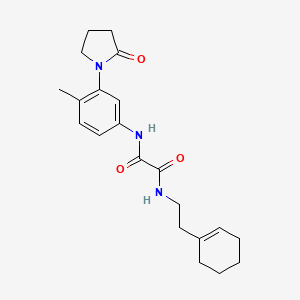

![2-(4-chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2970395.png)

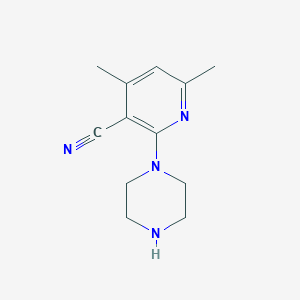

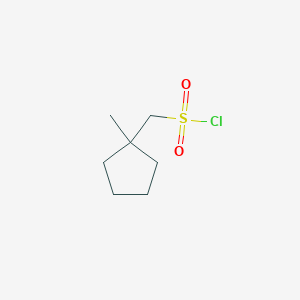

![1-[5-(2-Hydroxy-3-methoxyphenyl)-3-phenyl-2-pyrazolinyl]butan-1-one](/img/structure/B2970397.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2970400.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2970401.png)

![O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine](/img/structure/B2970412.png)